molecular formula C21H22FN3O2 B5476852 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

Cat. No.: B5476852
M. Wt: 367.4 g/mol
InChI Key: FLWOBAJACXYPRU-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one is an organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a fluorophenyl group attached to a piperazine ring, further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one typically involves multiple steps. One common method starts with the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether. This reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes. After cooling, the reaction mixture is subjected to reduced pressure distillation to remove the solvent, followed by extraction with ethyl acetate and washing with water and saturated brine solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)piperazine
  • 1-(4-trifluoromethylphenyl)piperazine
  • 1-(4-bromophenyl)piperazine

Uniqueness

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one stands out due to its unique combination of a fluorophenyl group, piperazine ring, and pyrrolidinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)23-10-12-24(13-11-23)21(27)16-14-20(26)25(15-16)19-4-2-1-3-5-19/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWOBAJACXYPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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